3-Phenoxybenzyltriethylammonium

描述

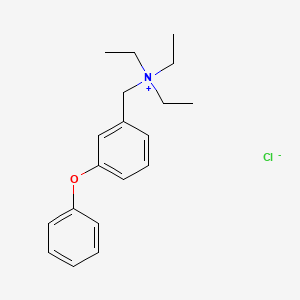

Chemical Structure and Synonyms 3-Phenoxybenzyltriethylammonium chloride (CAS: 56562-66-4) is a quaternary ammonium salt characterized by a triethylammonium group attached to a 3-phenoxybenzyl moiety. Key synonyms include 3-PBTEA, Triethyl(m-phenoxybenzyl)ammonium chloride, and Benzenemethanaminium, N,N,N-triethyl-3-phenoxy-, chloride .

属性

CAS 编号 |

56562-66-4 |

|---|---|

分子式 |

C19H26ClNO |

分子量 |

319.9 g/mol |

IUPAC 名称 |

triethyl-[(3-phenoxyphenyl)methyl]azanium;chloride |

InChI |

InChI=1S/C19H26NO.ClH/c1-4-20(5-2,6-3)16-17-11-10-14-19(15-17)21-18-12-8-7-9-13-18;/h7-15H,4-6,16H2,1-3H3;1H/q+1;/p-1 |

InChI 键 |

LDFPTHJERYPPKM-UHFFFAOYSA-M |

SMILES |

CC[N+](CC)(CC)CC1=CC(=CC=C1)OC2=CC=CC=C2.[Cl-] |

规范 SMILES |

CC[N+](CC)(CC)CC1=CC(=CC=C1)OC2=CC=CC=C2.[Cl-] |

同义词 |

3-PBTEA 3-phenoxybenzyltriethylammonium 3-phenoxybenzyltriethylammonium chloride |

产品来源 |

United States |

相似化合物的比较

Molecular Properties

- Molecular Weight : 319.9 g/mol

- Hydrogen Bond Acceptors : 2

- Rotatable Bonds : 7

- Topological Polar Surface Area (TPSA) : 9.2 Ų

- Complexity : 273 (indicative of a branched, multi-substituted structure) .

Applications Quaternary ammonium salts like 3-Phenoxybenzyltriethylammonium are widely used as phase-transfer catalysts, surfactants, and intermediates in organic synthesis. The phenoxy group enhances lipophilicity, making it suitable for reactions requiring solubility in non-polar media.

Structural Analogs and Counterion Variants

Benzyltriethylammonium Salts

- Benzyltriethylammonium chloride (CAS: Not explicitly listed in evidence) is structurally analogous but lacks the phenoxy substituent. Estimated molecular weight is ~227.5 g/mol (C₁₃H₂₂ClN), making it less bulky than this compound. It is commonly employed in phase-transfer catalysis .

- Benzyltriethylammonium bromide (CAS: Not provided) shares similar applications, but the bromide counterion may increase solubility in polar aprotic solvents compared to chloride.

Phenyltrimethylammonium Hydroxide (CAS: 100-86-7)

- Molecular Weight: ~167.3 g/mol (C₁₀H₁₇NO).

- Hazards : Highly corrosive, causing severe skin burns and eye damage. Immediate medical attention is required upon exposure .

- Key Difference : The trimethyl groups reduce steric hindrance compared to triethyl substituents, increasing reactivity in alkaline conditions.

Benzyltrimethylammonium Hydroxide

- Molecular Weight: ~167.3 g/mol (C₁₀H₁₇NO).

- Applications: Used in organic synthesis and as a surfactant. The absence of ethyl groups reduces lipophilicity, limiting its utility in non-polar media compared to triethyl derivatives .

Substituent Effects

- Phenoxy vs. This contrasts with benzyl-substituted analogs, which lack such electronic modulation .

- Triethyl vs. Trimethyl Groups: Triethyl groups enhance lipophilicity and steric bulk, making this compound more suited for lipid-rich environments. Trimethyl analogs (e.g., Phenyltrimethylammonium hydroxide) are more water-soluble but less effective in phase-transfer applications .

Counterion Impact

- Chloride (Cl⁻): Enhances solubility in polar solvents (e.g., water, methanol).

- Hydroxide (OH⁻) : Increases alkalinity and reactivity, as seen in Phenyltrimethylammonium hydroxide, but limits stability in acidic conditions .

- Bromide (Br⁻)/Iodide (I⁻) : Larger halides improve solubility in less polar solvents but may reduce catalytic efficiency due to weaker ion-pairing .

Data Table: Comparative Analysis of Quaternary Ammonium Salts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。